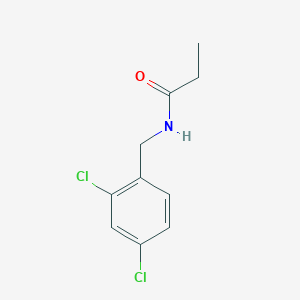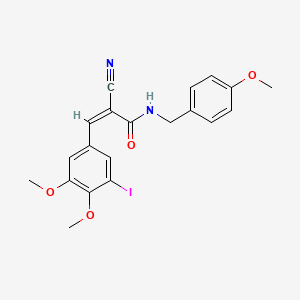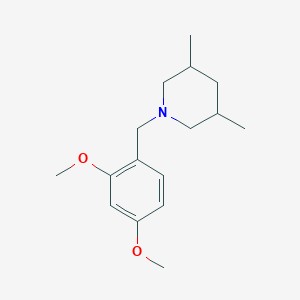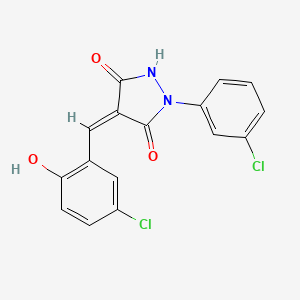
N-(2,4-dichlorobenzyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorobenzyl)propanamide, also known as DCB or Dichlobenil, is a chemical compound that belongs to the family of amides. It is widely used in the agricultural industry as a herbicide, mainly for the control of broadleaf weeds and grasses. DCB is also used in the pharmaceutical industry as a potential drug candidate due to its unique chemical structure and biological properties.
Mécanisme D'action
The mechanism of action of N-(2,4-dichlorobenzyl)propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and metabolism. This compound has been shown to inhibit the activity of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is involved in the glycolysis pathway. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the reduction of oxidative stress, and the modulation of various signaling pathways involved in cell metabolism and survival. This compound has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dichlorobenzyl)propanamide has several advantages for use in laboratory experiments, including its low toxicity and high solubility in water and organic solvents. This compound is also relatively stable and does not degrade easily under normal laboratory conditions. However, this compound has some limitations, including its potential for non-specific binding to proteins and other biomolecules, which can affect the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on N-(2,4-dichlorobenzyl)propanamide, including the development of novel this compound derivatives with improved therapeutic properties, the identification of new targets and pathways for this compound action, and the investigation of this compound's potential as a diagnostic tool for various diseases. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for therapeutic use and to evaluate its long-term safety and efficacy in human clinical trials.
Méthodes De Synthèse
N-(2,4-dichlorobenzyl)propanamide can be synthesized through various methods, including the reaction of 2,4-dichlorobenzyl chloride with propanamide in the presence of a base such as sodium hydroxide. Another method involves the reaction of 2,4-dichlorobenzyl alcohol with propanoyl chloride in the presence of a base. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
N-(2,4-dichlorobenzyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of beta-amyloid plaques, which are associated with the development of the disease. This compound has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Propriétés
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c1-2-10(14)13-6-7-3-4-8(11)5-9(7)12/h3-5H,2,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYPODGBDDYLIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-{3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5087668.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5087669.png)
![2,4-dichloro-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B5087674.png)



![2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5087703.png)
![6-(3-ethoxy-4-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5087713.png)
![2-[4-(4-bromophenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5087719.png)
![9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol](/img/structure/B5087726.png)
![N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide](/img/structure/B5087728.png)


![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)thio]methyl}-4-[1-(4-morpholinyl)ethylidene]-2,4-dihydro-3H-pyrazol-3-one hydrate](/img/structure/B5087760.png)
